molecular formula C16H13FN2O2S2 B2815748 2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 884811-57-8

2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No. B2815748
CAS RN: 884811-57-8
M. Wt: 348.41
InChI Key: KIEGNCBJZFMFKT-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the thiazole class of compounds and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : A range of derivatives related to 2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide have been synthesized, exploring their chemical properties and potential for various applications. For instance, Sunder and Maleraju (2013) synthesized derivatives for anti-inflammatory activity, highlighting the versatility of these compounds in pharmacological research (Sunder & Maleraju, 2013).

  • Antibacterial and Antifungal Applications : Tang et al. (2019) reported that benzothiazole derivatives, which share a core structure with the chemical , exhibited significant antibacterial and antifungal activities. This suggests potential applications in combating microbial infections (Tang et al., 2019).

  • Antitumor and Anticancer Potential : Yurttaş et al. (2015) investigated the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, a class of compounds related to the one , against human tumor cell lines. This points to the potential use of such compounds in cancer therapy (Yurttaş et al., 2015).

  • Inhibition of Cyclooxygenase (COX) : Research by Ertas et al. (2022) on derivatives of N-(benzo/thiazol-2-yl)acetamide suggests their application in inhibiting COX enzymes, which are crucial in inflammatory processes (Ertas et al., 2022).

  • Cytotoxic Activity Against Cancer Cells : Ding et al. (2012) explored compounds bearing the imidazo[2,1-b]thiazole scaffold, which is structurally similar, for cytotoxicity against human cancer cell lines. This research contributes to the understanding of how such compounds can be used in cancer treatments (Ding et al., 2012).

  • Molecular Modeling and Anticancer Screening : Abu-Melha et al. (2021) conducted studies on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which share a core structure, for their cytotoxic activities against cancer cell lines, demonstrating the potential for tailored cancer therapies (Abu-Melha, 2021).

  • Photophysical Properties : Balijapalli et al. (2017) examined the photophysical properties of acetamide crystals, which are structurally related. This research opens avenues in materials science and optics (Balijapalli et al., 2017).

  • VEGF-A Inhibition for Antitumor Effects : Prashanth et al. (2014) synthesized benzophenone-thiazole derivatives, which are structurally related, for their antitumor effects through VEGF-A inhibition, suggesting potential for cancer treatments (Prashanth et al., 2014).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c1-21-11-4-7-13-14(8-11)23-16(18-13)19-15(20)9-22-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEGNCBJZFMFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

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